endo-BCN-PEG3-acid
CAS No.: 1807501-82-1
Cat. No.: VC0527125
Molecular Formula: C20H31NO7
Molecular Weight: 397.47
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807501-82-1 |
---|---|
Molecular Formula | C20H31NO7 |
Molecular Weight | 397.47 |
IUPAC Name | 3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid |
Standard InChI | InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23) |
Standard InChI Key | NRDCHHRLBMBFHZ-UHFFFAOYSA-N |
SMILES | C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1 |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Basic Information
endo-BCN-PEG3-acid is characterized by the following properties:
Parameter | Value |
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CAS Number | 1807501-82-1 |
Molecular Formula | C₂₀H₃₁NO₇ |
Molecular Weight | 397.46 g/mol |
IUPAC Name | 1-(bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10,13-tetraoxa-4-azahexadecan-16-oic acid |
Alternative Name | 3-{2-[2-(2-{[({bicyclo[6.1.0]non-4-yn-9-yl}methoxy)carbonyl]amino}ethoxy)ethoxy]ethoxy}propanoic acid |
InChI Key | NRDCHHRLBMBFHZ-UHFFFAOYSA-N |
Structural Components
The compound contains three key structural components that determine its functionality:
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Bicyclo[6.1.0]non-4-yne (BCN) group: A strained cycloalkyne moiety positioned at one terminus of the molecule that enables strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .
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Polyethylene glycol (PEG3) spacer: A hydrophilic tri-ethylene glycol chain that enhances water solubility, reduces aggregation, and provides appropriate spatial separation between reactive groups .
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Terminal carboxylic acid: A reactive functional group that can form stable amide bonds with primary amines when activated, allowing for diverse conjugation possibilities .
The "endo" prefix in the name refers to the specific stereochemistry of the BCN group, which affects its reactivity profile and distinguishes it from "exo" variants .
Physical and Chemical Properties
Physical Characteristics
endo-BCN-PEG3-acid typically exists as a viscous liquid or oil at room temperature . Its physical properties include:
Property | Value |
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Physical Form | Oil or colorless liquid |
Relative Density | 1.21 g/cm³ (predicted) |
Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |
Water Solubility | Limited but enhanced by the PEG3 chain |
Purity (Commercial) | Typically >95% |
Chemical Reactivity
The compound demonstrates specific reactivity patterns that make it valuable for bioconjugation:
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The BCN moiety readily reacts with azide-tagged biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC), forming stable triazole linkages without requiring copper catalysts .
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The terminal carboxylic acid can be activated (using agents like EDC, DCC, or HATU) to react with primary amines, forming stable amide bonds .
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The PEG3 spacer provides hydrophilicity and flexibility while remaining chemically inert under most reaction conditions, making it ideal for bioconjugation applications .
Synthesis and Production Methods
Synthetic Routes
The synthesis of endo-BCN-PEG3-acid typically involves a series of chemical reactions:
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Introduction of the BCN group through specific cycloaddition chemistry.
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Incorporation of the polyethylene glycol (PEG) spacer via esterification or amidation reactions.
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Terminal modification to introduce the carboxylic acid functionality.
Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Alternative Synthesis Approaches
Research has demonstrated various approaches to synthesizing endo-BCN derivatives. In one notable study, the click chemistry reaction was conducted between endo-BCN-PEG2-acid in a DMF solution and on-resin azido-PEG1-acid for 4 hours, followed by deprotection of the Fmoc group and cyclization between the exposed α-NH₂ and the carboxyl group of endo-BCN-PEG2-acid .
Mechanisms of Action and Applications
Click Chemistry Applications
endo-BCN-PEG3-acid is particularly valuable in bioorthogonal click chemistry due to its ability to react with azide-tagged biomolecules without requiring copper catalysts, which can be toxic in biological systems . Key features of these reactions include:
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Biocompatibility: The strain-promoted click reaction occurs rapidly under mild buffer conditions with no need for potentially toxic copper catalysts .
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High chemoselectivity: The BCN group reacts specifically with azides without interfering with other functional groups typically found in biological samples .
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Efficiency: The reaction proceeds with high yield and minimal side products, making it ideal for bioconjugation applications .
Role in PROTAC Development
One of the most significant applications of endo-BCN-PEG3-acid is in the development of Proteolysis Targeting Chimeras (PROTACs):
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Linker functionality: endo-BCN-PEG3-acid serves as a crucial linker in PROTAC molecules, connecting two essential ligands .
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PROTAC structure: PROTACs contain two different ligands connected by a linker: one targets an E3 ubiquitin ligase, while the other targets the protein of interest for degradation .
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Mechanism of action: PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to addressing "undruggable" targets .
Related Compounds and Derivatives
Analogous Structures
Several related compounds share structural similarities with endo-BCN-PEG3-acid but offer different reactive functionalities:
Compound | CAS Number | Key Differences | Applications |
---|---|---|---|
endo-BCN-PEG3-amine | 1883512-27-3 | Terminal amine instead of carboxylic acid | Reaction with carboxylic acids, activated NHS esters, and carbonyls |
endo-BCN-PEG3-NHS ester | 2101206-94-2 | Activated NHS ester of the carboxylic acid | Direct reaction with primary amines without additional activation |
endo-BCN-PEG3-Mal | 2141976-33-0 | Maleimide group | Specific reaction with thiols, particularly cysteine residues |
endo-BCN-PEG3-biotin | 1263166-92-2 | Biotin functionality | Streptavidin-based capture and detection systems |
PEG Chain Length Variations
Variants with different PEG chain lengths offer altered solubility and spatial characteristics:
Compound | Features |
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endo-BCN-PEG2-acid | Shorter PEG chain, reduced hydrophilicity |
endo-BCN-PEG4-acid | Longer PEG chain, increased hydrophilicity and flexibility |
endo-BCN-PEG8-acid | Extended PEG chain, highest water solubility |
Each variant provides specific advantages depending on the application requirements and the need for water solubility or spatial separation .
Storage Parameter | Recommendation |
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Temperature | -20°C for standard storage |
Long-term Storage | -80°C for maximum stability |
Stock Solution | Use within 1 month at -20°C or 6 months at -80°C |
Shipping Condition | Typically shipped with blue ice or at ambient temperature |
Solution Preparation | Dissolve in appropriate organic solvent (DMSO, DMF) |
Special Handling | To increase solubility, heat to 37°C and use ultrasonic bath |
Practitioners should avoid repeated freeze-thaw cycles to prevent degradation of the strained alkyne system .
Research Applications and Future Perspectives
Current Research Applications
endo-BCN-PEG3-acid has found applications across multiple scientific disciplines:
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Medicinal Chemistry: Used in the development of drug delivery systems and targeted therapies, particularly through PROTAC technology .
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Bioconjugation: Facilitates the labeling and modification of biomolecules for imaging and diagnostic purposes .
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Peptide Modification: Research has shown its utility in modifying peptides like RP-182 with fatty acids, leading to improved stability and increased affinity for the CD206 receptor .
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Materials Science: Employed in the development of advanced materials and functionalized surfaces.
Future Research Directions
Emerging areas of research involving endo-BCN-PEG3-acid include:
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Development of next-generation PROTACs with optimized pharmacokinetic properties.
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Expanding applications in in vivo imaging through bioorthogonal chemistry.
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Integration into nanomedicine platforms for targeted therapy delivery.
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Exploration of novel click chemistry reactions with enhanced kinetics and selectivity.
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